![molecular formula C18H15N3O2 B5624982 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B5624982.png)

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1(2H)-phthalazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

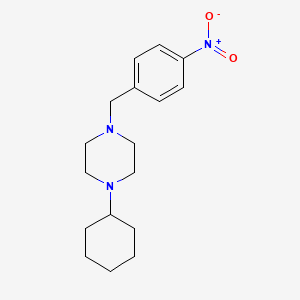

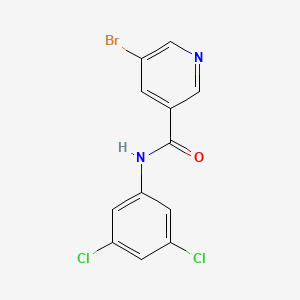

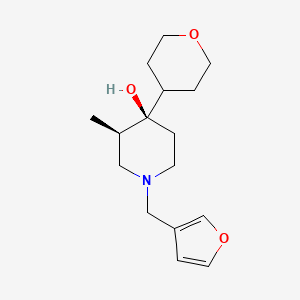

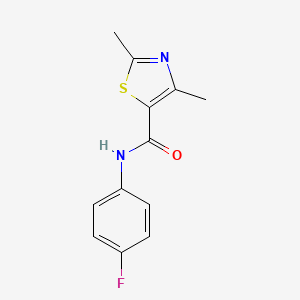

The synthesis of phthalazinone derivatives, including the one , often involves reactions with secondary amines and formaldehyde to yield N-Mannich bases, or reactions with acrylonitrile to afford cyanoethylated products. These synthetic routes are characterized by their versatility and efficiency, allowing for the generation of a wide array of substituted derivatives (Mustafa et al., 1964). Another approach involves the Friedel-Crafts reaction of 2H-1,4-benzoxazin-3-(4H)-ones with phthalic anhydride, highlighting the diversity of synthetic methodologies available for these compounds (Chowdary et al., 2000).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives, including their vibrational spectra and conformational analysis, has been extensively studied using techniques such as FT-IR, UV, 1H, and 13C NMR spectroscopy. These studies provide insights into the geometry, electronic structure, and intramolecular interactions of these compounds, facilitating their application in various fields (Sroczyński & Malinowski, 2017).

Chemical Reactions and Properties

Phthalazinone derivatives are known for their reactivity towards various chemical reagents, leading to the formation of a plethora of functionalized molecules. These reactions are pivotal in exploring the chemical space around the phthalazinone core and harnessing its potential in the synthesis of biologically active molecules. For instance, their reaction with aromatic thiols or ethereal diazomethane yields products with potential pharmacological activities (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are often determined through experimental studies and are influenced by the molecular structure and substituents on the phthalazinone core.

Chemical Properties Analysis

The chemical properties of these compounds, including their stability, reactivity, and interactions with biological targets, are essential for their application in drug discovery and other fields. Research has shown that some phthalazinone derivatives exhibit significant antimicrobial and antitumor activities, highlighting their potential as therapeutic agents (Haider et al., 2007; Sridhara et al., 2010).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which are part of this compound’s structure, can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

One study suggests that it potently inhibits ripk1, a protein involved in necroptosis, a form of programmed cell death . The compound shows good kinase selectivity, meaning it specifically inhibits the activity of certain kinases .

Biochemical Pathways

Given its potential role in inhibiting necroptosis , it may impact pathways related to cell death and survival

Result of Action

The compound has been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound could have potential therapeutic applications in conditions where necroptosis plays a role.

Propiedades

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-17(20-10-9-13-5-2-4-8-16(13)20)12-21-18(23)15-7-3-1-6-14(15)11-19-21/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKKQWCVSUVYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5624903.png)

![1-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5624916.png)

![2-methyl-4-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl]pyrimidine](/img/structure/B5624921.png)

![2-ethyl-4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine](/img/structure/B5624929.png)

![(3S*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5624941.png)

![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5624951.png)

![1-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5624959.png)

![[1-(2-chloro-5-fluorobenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5624992.png)

![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B5624996.png)

![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5624998.png)